molecular formula C18H21N3O B063215 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- CAS No. 171011-12-4

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-

Cat. No.: B063215
CAS No.: 171011-12-4
M. Wt: 295.4 g/mol
InChI Key: KYYQGFLOKXWBND-UHFFFAOYSA-N
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Description

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.

    Quinoxaline: Known for its antimicrobial and anticancer activities.

Uniqueness

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-methoxy-N'-(4-methylphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYQGFLOKXWBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168993
Record name 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171011-12-4
Record name 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171011124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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